molecular formula C16H12N2O2 B093407 1,3-Diphenyl-4-formyl-2-pyrazolin-5-one CAS No. 17364-40-8

1,3-Diphenyl-4-formyl-2-pyrazolin-5-one

Cat. No. B093407
CAS RN: 17364-40-8
M. Wt: 264.28 g/mol
InChI Key: USUWCDUGDZBZMJ-UHFFFAOYSA-N
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Description

1,3-Diphenyl-4-formyl-2-pyrazolin-5-one, also known as 'DPPH,' is a nitrogen-containing heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. DPPH is a yellow crystalline powder that is soluble in organic solvents and exhibits antioxidant properties.

Scientific Research Applications

DPPH has been widely used in scientific research due to its antioxidant properties. DPPH can scavenge free radicals and prevent oxidative damage to cells. DPPH has been used to study the antioxidant activity of various compounds and to evaluate the efficacy of natural antioxidants. DPPH has also been used in the development of new drugs for the treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of DPPH involves the donation of a hydrogen atom to a free radical, resulting in the formation of a stable molecule. DPPH has a stable free radical that can accept electrons from other molecules, thereby neutralizing free radicals and preventing oxidative damage. The antioxidant activity of DPPH is measured by its ability to scavenge free radicals, which is quantified by the decrease in absorbance at 517 nm.

Biochemical And Physiological Effects

DPPH has been shown to have a range of biochemical and physiological effects. DPPH can inhibit lipid peroxidation, prevent DNA damage, and protect cells from oxidative stress. DPPH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DPPH has been shown to have neuroprotective effects and can improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using DPPH in lab experiments include its high stability, ease of use, and low cost. DPPH can be used to evaluate the antioxidant activity of a wide range of compounds, including natural products and synthetic compounds. However, DPPH has some limitations, including its inability to mimic the complex antioxidant systems present in living organisms. Additionally, DPPH may not accurately reflect the antioxidant activity of compounds in vivo.

Future Directions

There are several future directions for research on DPPH. One area of research is the development of new drugs based on the antioxidant properties of DPPH. Another area of research is the evaluation of the efficacy of DPPH in preventing oxidative stress-related diseases. Additionally, research can be conducted to identify new compounds with antioxidant activity using DPPH as a screening tool. Finally, further studies are needed to determine the optimal conditions for using DPPH in lab experiments and to evaluate its accuracy in predicting the antioxidant activity of compounds in vivo.
Conclusion:
In conclusion, DPPH is a versatile compound with diverse applications in scientific research. DPPH exhibits antioxidant properties and has been used to study the antioxidant activity of various compounds and to evaluate the efficacy of natural antioxidants. DPPH has a stable free radical that can accept electrons from other molecules, thereby neutralizing free radicals and preventing oxidative damage. DPPH has been shown to have a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, prevention of DNA damage, and protection of cells from oxidative stress. While DPPH has some limitations, including its inability to mimic the complex antioxidant systems present in living organisms, it remains a valuable tool for evaluating the antioxidant activity of compounds in lab experiments.

Synthesis Methods

The synthesis of DPPH involves the reaction between 4-phenyl-2-pyrazolin-5-one and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by oxidation to form DPPH. The yield of DPPH is typically high, and the compound can be purified by recrystallization.

properties

CAS RN

17364-40-8

Product Name

1,3-Diphenyl-4-formyl-2-pyrazolin-5-one

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

5-oxo-1,3-diphenyl-4H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H12N2O2/c19-11-14-15(12-7-3-1-4-8-12)17-18(16(14)20)13-9-5-2-6-10-13/h1-11,14H

InChI Key

USUWCDUGDZBZMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3

synonyms

4,5-Dihydro-1,3-diphenyl-4-formyl-1H-pyrazol-5-one

Origin of Product

United States

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